(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.: 1089305-25-8
VCID: VC4780888
InChI: InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6-
SMILES: COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride

CAS No.: 1089305-25-8

Cat. No.: VC4780888

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64

* For research use only. Not for human or veterinary use.

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride - 1089305-25-8

Specification

CAS No. 1089305-25-8
Molecular Formula C11H8ClNO2
Molecular Weight 221.64
IUPAC Name (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride
Standard InChI InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6-
Standard InChI Key UZSAZHVTRXUECQ-TWGQIWQCSA-N
SMILES COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl

Introduction

Structural and Stereochemical Characteristics

The molecular structure of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride (C₁₁H₈ClNO₂) features:

  • A propenoyl chloride backbone with a chlorine atom at the carbonyl position.

  • A cyano group (-C≡N) at the α-position, enhancing electrophilicity at the carbonyl carbon.

  • A 4-methoxyphenyl group substituted at the β-position, contributing steric and electronic effects.

  • A Z-configuration (cis) at the C2–C3 double bond, which influences molecular geometry and intermolecular interactions .

The Z-isomer’s stereochemistry reduces molecular symmetry compared to the E-isomer, potentially altering crystallization behavior and solubility. Computational modeling suggests intramolecular hydrogen bonding between the carbonyl oxygen and the methoxy group may stabilize the Z-configuration under specific conditions .

Synthesis and Manufacturing

While direct synthetic routes for the Z-isomer are sparsely documented, plausible methodologies include:

Acyl Chloride Formation from Carboxylic Acid Precursors

  • Precursor: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid.

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine .

Reaction Scheme:

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid+SOCl2(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride+SO2+HCl\text{(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride} + \text{SO}_2 + \text{HCl}

Stereoselective Synthesis Challenges

  • The Z-configuration requires controlled reaction conditions to prevent isomerization to the thermodynamically favored E-isomer.

  • Low temperatures (-10°C to 0°C) and aprotic solvents (e.g., dichloromethane) may favor Z-selectivity during acylation .

Physicochemical Properties

Key properties inferred from analogous E-isomers and computational predictions include:

PropertyValue/DescriptionSource
Molecular Weight221.64 g/molCalculated
Melting Point49–50°C (E-isomer ; Z-isomer likely lower)
Boiling Point317.2°C at 760 mmHg (E-isomer )
Density1.2±0.1 g/cm³
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)Predicted
LogP~3.1 (indicative of moderate lipophilicity)

Notes:

  • The Z-isomer’s melting point is theorized to be lower than the E-isomer due to reduced crystal packing efficiency.

  • Vapor pressure at 25°C is negligible, aligning with typical acyl chloride behavior .

Chemical Reactivity and Applications

Nucleophilic Acyl Substitution

The acyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to yield amides, esters, or ketones:

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride+R-NH2Amide+HCl\text{(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{HCl}

The electron-withdrawing cyano group accelerates reactivity by polarizing the carbonyl bond .

Conjugated System Participation

The α,β-unsaturated system participates in Michael additions or Diels-Alder reactions, enabling access to polycyclic architectures.

Pharmaceutical and Material Science Applications

  • Drug Intermediate: Potential building block for kinase inhibitors or anti-inflammatory agents, analogous to JAK inhibitors .

  • Polymer Chemistry: May serve as a monomer for conductive polymers due to its conjugated π-system.

Research Gaps and Future Directions

  • Stereochemical Stability: Investigations into Z→E isomerization kinetics under thermal or photolytic conditions.

  • Biological Activity: Screening for antimicrobial or anticancer properties leveraging the cyano-enone motif.

  • Catalytic Applications: Exploration in asymmetric synthesis as a chiral acylating agent.

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